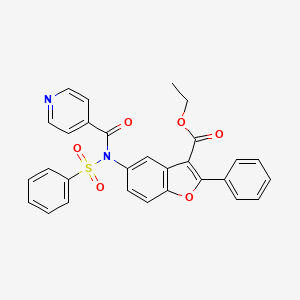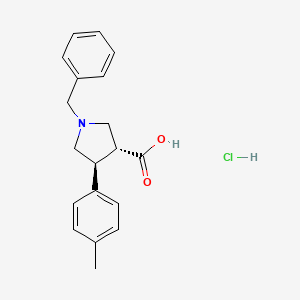![molecular formula C17H15N3O3 B2495605 2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide CAS No. 1428117-51-4](/img/structure/B2495605.png)
2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis AnalysisThe synthesis of structurally related compounds, such as 3-hydroxy-2-cyanoalk-2-enamides and 2-cyano-2-(tetrahydrofuran-2-ylidene)- and 2-cyano-2-(tetrahydropyran-2-ylidene)acetamides, has been reported through a three-step process starting from cyanoacetic acid. These compounds exhibit solvent-dependent (Z)/(E)-isomerism, highlighting the impact of molecular structure on their physical properties (Papageorgiou et al., 1998). This synthesis approach could be adapted for the target compound by modifying the starting materials and reaction conditions to incorporate the specific functional groups of "2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide."
Molecular Structure AnalysisThe molecular structure of compounds similar to the target molecule has been elucidated using X-ray crystallography and 1H-NMR ROESY spectroscopy. These methods have revealed that the enolic compounds adopt an extended conformation stabilized by strong intramolecular hydrogen bonding, both in the solid state and in solution (Papageorgiou et al., 1998). Such structural analyses are crucial for understanding the chemical reactivity and interaction capabilities of "2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide."
Chemical Reactions and Properties
Research on related cyanoacrylamide compounds has shown that they undergo various chemical reactions, including ene-reduction and cyclization, leading to products with significant stereoselectivity. For instance, the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi resulted in compounds with a CN-bearing stereogenic center, demonstrating the compound's potential for stereoselective synthesis (Jimenez et al., 2019).
Physical Properties Analysis
The physical properties of cyanoacrylamide derivatives, including the target compound, can be significantly influenced by their molecular structure. For example, solvent-dependent isomerization observed in related compounds suggests that "2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide" may exhibit similar behavior, which could affect its solubility, stability, and reactivity in different environments (Papageorgiou et al., 1998).
Chemical Properties Analysis
The chemical properties of the target compound can be inferred from studies on similar molecules, which show a range of reactivities including cyclization, isomerization, and ene-reduction. These reactions not only demonstrate the compound's versatility in synthetic applications but also highlight its potential utility in the development of new materials and pharmaceuticals (Jimenez et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Solvent-Dependent Isomerism : Research on compounds similar to "2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide" has explored their synthesis from cyanoacetic acid and analyzed their conformations. These studies revealed solvent-dependent (Z)/(E)-isomerism and provided insights into the molecular mechanics and kinetics of isomerization controlled by the N-substituent (Papageorgiou et al., 1998; Papageorgiou et al., 2010).
Potential Pharmacological Applications
- Imaging of Microglia : A compound structurally related to "2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide" has been identified as a PET radiotracer specific for CSF1R, a microglia-specific marker. This research highlights its potential for noninvasive imaging of microglia and monitoring neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
Chemical Reactions and Mechanisms
- Cyanoselenoacetamide in Heterocyclizations : Studies on cyanoselenoacetamide, a compound related to "2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide," have demonstrated its utility in the synthesis of heterocyclic compounds, highlighting the diverse chemical reactivity and applications of cyanoacetamide derivatives in organic synthesis (Dyachenko & Vovk, 2013).
Green Chemistry and Enantioselective Reduction
- Enantioselective Ene-Reduction by Fungi : The use of marine and terrestrial fungi for the enantioselective reduction of a structurally related compound to "2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide" has been reported. This research underscores the application of biocatalysis in green chemistry, providing a sustainable pathway for synthesizing enantiomerically enriched compounds (Jimenez et al., 2019).
Eigenschaften
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12(21)20(2)15-6-3-5-14(10-15)19-17(22)13(11-18)9-16-7-4-8-23-16/h3-10H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNZCSJMWJQIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C(=CC2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2495524.png)



![2-[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2495529.png)

![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2495533.png)
![2-Chloro-N-[(2-methylthiophen-3-yl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)acetamide](/img/structure/B2495534.png)

![[4-[(3,4-Dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate](/img/structure/B2495540.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2495541.png)
![4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2495542.png)
